5-Iodo-2-methoxybenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-methoxybenzene-1,3-diol is an organic compound with the molecular formula C7H7IO3. It is a derivative of benzene, featuring iodine, methoxy, and diol functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methoxybenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-methoxybenzene-1,3-diol using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methoxybenzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atom, yielding simpler phenolic compounds.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
5-Iodo-2-methoxybenzene-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Iodo-2-methoxybenzene-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atom can participate in halogen bonding, while the methoxy and diol groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzene-1,4-diol: Similar structure but with different substitution pattern.
5-Iodo-1,2,3-trimethoxybenzene: Contains additional methoxy groups.
2-Iodo-4-methoxyphenol: Different position of iodine and methoxy groups.
Uniqueness
5-Iodo-2-methoxybenzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
916905-37-8 |
---|---|
Molecular Formula |
C7H7IO3 |
Molecular Weight |
266.03 g/mol |
IUPAC Name |
5-iodo-2-methoxybenzene-1,3-diol |
InChI |
InChI=1S/C7H7IO3/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,9-10H,1H3 |
InChI Key |
UTIXQUFUXHFSSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1O)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.